
1-(3-Methylphenoxy)-2-propanol
Overview
Description
1-(3-Methylphenoxy)-2-propanol is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of a phenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenoxy)-2-propanol can be synthesized through the reaction of 3-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction scheme is as follows: [ \text{3-Methylphenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as mixing, heating, and purification to ensure the high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 1-(3-Methylphenoxy)-2-propanone.
Reduction: Formation of this compound.
Substitution: Formation of substituted phenoxypropanols, depending on the electrophile used.
Scientific Research Applications
1-(3-Methylphenoxy)-2-propanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenoxy)-2-propanol involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Methylphenoxy)-2-propanol: Similar structure but with the methyl group in the para position.
1-(2-Methylphenoxy)-2-propanol: Similar structure but with the methyl group in the ortho position.
1-(3-Ethylphenoxy)-2-propanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(3-Methylphenoxy)-2-propanol is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the propanol backbone also contributes to its distinct properties compared to other similar compounds.
Biological Activity
1-(3-Methylphenoxy)-2-propanol, an organic compound with the chemical formula C10H14O2, is a member of the phenoxypropanol class. Its structure features a phenoxy group attached to a propanol backbone, which influences its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(3-methylphenoxy)propan-2-ol
- Molecular Formula : C10H14O2
- CAS Number : 4317-62-8
- InChI Key : DKTVQFUMIUPSGI-UHFFFAOYSA-N
The compound can be synthesized through the reaction of 3-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide.
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, which suggests its utility in developing antimicrobial agents.
Microorganism | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | High | |
Pseudomonas aeruginosa | Low |
The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and proteins. The hydroxyl group allows for hydrogen bonding, while the phenoxy group can engage in hydrophobic interactions, potentially disrupting microbial cell membranes and inhibiting growth.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated promising results. The compound was tested against several pathogens in vitro, with notable inhibitory effects observed at concentrations as low as 0.5% in some cases. This study highlights its potential application in pharmaceutical formulations aimed at treating infections caused by resistant strains.
Pharmaceutical Development
Given its antimicrobial properties, this compound could serve as a precursor for developing new antibiotics or antiseptics. Its unique structure may allow for modifications that enhance its efficacy or reduce toxicity.
Industrial Use
The compound is also utilized in industrial applications as a solvent and intermediate for synthesizing specialty chemicals. Its properties make it suitable for various formulations in chemical manufacturing.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Methylphenoxy)-2-propanol, and how can reaction conditions be optimized to improve yield?
Basic
The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. For example, reacting 3-methylphenol with epichlorohydrin under alkaline conditions can yield the target compound. Optimization includes controlling reaction temperature (e.g., 40–60°C), stoichiometric ratios (excess epichlorohydrin to drive completion), and using catalysts like sodium hydroxide. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can researchers resolve discrepancies in reported thermodynamic properties such as vapor pressure for this compound?
Advanced
Discrepancies in thermodynamic data can be addressed using validated experimental methods such as the transpiration technique (e.g., measuring vapor pressures over liquid samples) and cross-validating results with static or ebulliometric methods. For instance, prior studies on structurally similar amino-propanols used transpiration to achieve uncertainties of ±0.3 kJ/mol in vaporization enthalpies. Computational modeling (e.g., COSMO-RS) can also reconcile experimental and predicted values .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Basic
- NMR Spectroscopy : Confirms molecular structure via proton and carbon shifts (e.g., aromatic protons at δ 6.5–7.2 ppm, methyl groups at δ 1.2–1.5 ppm).
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 220–280 nm.
- Mass Spectrometry : Validates molecular weight (e.g., m/z 180.2 for [M+H]⁺) and detects impurities .
Q. What strategies can be employed to elucidate the interaction mechanisms of this compound with biological targets?
Advanced
- Molecular Docking : Simulate binding to receptors (e.g., β-adrenergic receptors) using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonding with hydroxyl groups).
- In Vitro Assays : Measure IC₅₀ values via competitive binding studies using radiolabeled ligands.
- Structure-Activity Relationship (SAR) : Modify the phenoxy or propanol moieties and compare bioactivity trends .
Q. What safety precautions and handling protocols are essential when working with this compound in laboratory settings?
Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers away from oxidizers and heat sources.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How do structural modifications to the phenoxy or propanol moieties influence the physicochemical properties of this compound derivatives?
Advanced
- Phenoxy Modifications : Introducing electron-withdrawing groups (e.g., -Cl) increases polarity and boiling points.
- Propanol Chain Alterations : Adding amino groups (e.g., dimethylamino) enhances solubility in aqueous media.
- Thermodynamic Impact : Modifications alter vapor pressure and partition coefficients, measurable via gas chromatography or shake-flask methods .
Q. What are the key challenges in scaling up the synthesis of this compound for research purposes, and how can they be mitigated?
Basic
- Reaction Exotherms : Use jacketed reactors with temperature control to prevent runaway reactions.
- Purification at Scale : Replace column chromatography with fractional distillation or crystallization.
- Yield Loss : Optimize stoichiometry and catalyst recycling .
Q. How can computational modeling be integrated with experimental data to predict the behavior of this compound in different solvent systems?
Advanced
- COSMO-RS Simulations : Predict solubility parameters and activity coefficients in solvents like ethanol or DMSO.
- Molecular Dynamics (MD) : Model diffusion coefficients and solvent interactions. Validate predictions with experimental HPLC retention times or vapor-liquid equilibrium data .
Q. What are the common impurities encountered during the synthesis of this compound, and how can they be identified and quantified?
Basic
- Byproducts : Unreacted 3-methylphenol or epichlorohydrin adducts.
- Detection : GC-MS or LC-MS for low-concentration impurities.
- Quantification : Calibrate using reference standards (e.g., USP guidelines) with ±2% accuracy .
Q. In pharmacological studies, how does the stereochemistry of this compound affect its binding affinity to target receptors?
Advanced
- Enantiomeric Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate R/S isomers.
- Binding Assays : Compare IC₅₀ values of enantiomers; e.g., (R)-isomers may show higher affinity due to better fit in hydrophobic receptor pockets.
- Crystallography : Resolve 3D structures of receptor-ligand complexes to identify stereospecific interactions .
Properties
IUPAC Name |
1-(3-methylphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTVQFUMIUPSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495687 | |
Record name | 1-(3-Methylphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4317-62-8 | |
Record name | 1-(3-Methylphenoxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4317-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methylphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4317-62-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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